Naronapride metabolite M3

Description

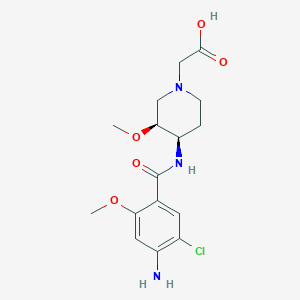

Naronapride metabolite M3 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic pathways involving hydrolysis and oxidation, contributing to the pharmacokinetic profile of naronapride .

Properties

CAS No. |

1000027-42-8 |

|---|---|

Molecular Formula |

C16H22ClN3O5 |

Molecular Weight |

371.8 g/mol |

IUPAC Name |

2-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]acetic acid |

InChI |

InChI=1S/C16H22ClN3O5/c1-24-13-6-11(18)10(17)5-9(13)16(23)19-12-3-4-20(8-15(21)22)7-14(12)25-2/h5-6,12,14H,3-4,7-8,18H2,1-2H3,(H,19,23)(H,21,22)/t12-,14+/m1/s1 |

InChI Key |

IMSPRMSINRRSAA-OCCSQVGLSA-N |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naronapride metabolite M3 involves the hydrolysis of naronapride to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500). This compound undergoes further metabolic transformations, including N-glucuronidation on the phenyl ring or side-chain oxidation .

Industrial Production Methods

Industrial production of this compound is typically achieved through controlled enzymatic reactions that mimic the metabolic processes in the human body. These methods ensure the efficient and scalable production of the metabolite for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Naronapride metabolite M3 undergoes several types of chemical reactions, including:

Hydrolysis: The initial hydrolysis of naronapride to ATI-7500.

Common Reagents and Conditions

The common reagents used in these reactions include enzymes such as carboxylesterases and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation processes .

Major Products Formed

The major products formed from these reactions are ATI-7500, ATI-7400, and ATI-7100, each representing different stages of the metabolic pathway .

Scientific Research Applications

Naronapride metabolite M3 has several scientific research applications:

Mechanism of Action

Naronapride metabolite M3 exerts its effects by interacting with serotonin 5-HT4 receptors, promoting gastrointestinal motility. The molecular targets include the 5-HT4 receptors on the luminal surface of the intestinal wall, which are activated to enhance peristalsis and gastric emptying .

Comparison with Similar Compounds

Similar Compounds

ATI-7500: Another metabolite of naronapride, formed through hydrolysis.

ATI-7400: Formed through the oxidation of ATI-7500.

ATI-7100: Formed through further oxidation of ATI-7400.

Uniqueness

Naronapride metabolite M3 is unique due to its specific metabolic pathway and its role in the pharmacokinetics of naronapride. Its formation and subsequent reactions provide insights into the drug’s metabolism and potential therapeutic effects .

Q & A

Q. How can metabolomic findings on M3 be contextualized within broader systems biology frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.